Cas no 97039-47-9 (2-Piperidinecarboxamide,6-methyl-)
2-Piperidinecarboxamide,6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperidinecarboxamide,6-methyl-
- 2-Piperidinecarboxamide,6-methyl-(9CI)
- SCHEMBL1858610
- 6-methylpiperidine-2-carboxamide
- AKOS000184553
- SB41901
- 97039-47-9
-
- Inchi: 1S/C7H14N2O/c1-5-3-2-4-6(9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)
- InChI Key: HFYKELFWTYUAGF-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC(C)N1)N
Computed Properties
- Exact Mass: 142.110613074g/mol
- Monoisotopic Mass: 142.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 55.1Ų
2-Piperidinecarboxamide,6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM531140-1g |
6-Methylpiperidine-2-carboxamide |
97039-47-9 | 97% | 1g |
$337 | 2022-08-31 | |
| Crysdot LLC | CD11001930-1g |
6-Methylpiperidine-2-carboxamide |
97039-47-9 | 97% | 1g |
$337 | 2024-07-19 | |
| Crysdot LLC | CD11001930-5g |
6-Methylpiperidine-2-carboxamide |
97039-47-9 | 97% | 5g |
$942 | 2024-07-19 | |
| Crysdot LLC | CD11001930-10g |
6-Methylpiperidine-2-carboxamide |
97039-47-9 | 97% | 10g |
$1191 | 2024-07-19 |
2-Piperidinecarboxamide,6-methyl- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-Piperidinecarboxamide,6-methyl-
Introduction to 2-Piperidinecarboxamide,6-methyl- (CAS No. 97039-47-9)
2-Piperidinecarboxamide,6-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 97039-47-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural motif of piperidine, characterized by a six-membered ring containing one nitrogen atom, provides a unique framework that enhances the compound's interaction with biological targets, making it a valuable scaffold for drug discovery.
The chemical structure of 2-Piperidinecarboxamide,6-methyl- incorporates a carboxamide functional group at the 2-position of the piperidine ring and a methyl substituent at the 6-position. This specific arrangement contributes to the compound's pharmacological profile, influencing its solubility, metabolic stability, and binding affinity to biological receptors. The presence of the carboxamide group particularly underscores its potential as an intermediate in the synthesis of more complex pharmacophores, which are essential for developing novel therapeutic agents.
In recent years, there has been growing interest in piperidine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, compounds with similar structural features have shown promise in treating neurological disorders, infectious diseases, and cancer. The research on 2-Piperidinecarboxamide,6-methyl- is no exception, with studies highlighting its potential role in modulating enzyme activity and receptor binding. These findings align with broader trends in medicinal chemistry where piperidine derivatives are increasingly recognized for their versatility and biological relevance.
One of the most compelling aspects of 2-Piperidinecarboxamide,6-methyl- is its utility as a building block in drug development. The carboxamide moiety can be further modified through various chemical reactions to introduce additional functional groups or to link with other pharmacophores. This flexibility makes it an attractive candidate for designing molecules with tailored properties. Moreover, the methyl substituent at the 6-position can influence electronic distributions and steric interactions, thereby fine-tuning the compound's interaction with biological targets.
Recent advancements in computational chemistry have further enhanced the understanding of 2-Piperidinecarboxamide,6-methyl-'s behavior. Molecular modeling studies have revealed insights into its binding mode with target proteins, providing valuable guidance for rational drug design. These simulations have helped researchers predict how modifications to the core structure might affect potency and selectivity. Such computational approaches are becoming indispensable in modern drug discovery pipelines, enabling faster and more efficient development of novel therapeutics.
The synthesis of 2-Piperidinecarboxamide,6-methyl- also deserves attention due to its synthetic accessibility and scalability. Several synthetic routes have been reported in the literature, employing well-established methodologies such as nucleophilic substitution reactions or reductive amination techniques. These synthetic strategies not only highlight the compound's feasibility for large-scale production but also offer opportunities for optimizing yield and purity. Efficient synthetic protocols are crucial for advancing preclinical studies and ultimately bringing new drugs to market.
From a pharmacological perspective, 2-Piperidinecarboxamide,6-methyl- has been investigated for its potential effects on various disease pathways. For example, preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or act as an allosteric modulator of neurotransmitter receptors. While these findings are still under exploration, they underscore the compound's therapeutic promise and justify further investigation into its mechanism of action.
The role of 2-Piperidinecarboxamide,6-methyl- in interdisciplinary research is also noteworthy. Its study often intersects with other fields such as biochemistry and molecular biology, providing a holistic understanding of its biological impact. By examining how this compound interacts with cellular components at the molecular level, researchers can uncover new insights into disease mechanisms and develop more targeted therapies.
In conclusion,2-Piperidinecarboxamide, 6-methyl- (CAS No. 97039-47-9) represents a significant compound in pharmaceutical chemistry with diverse applications in drug discovery and development. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its pharmacological potential and synthetic possibilities, reinforcing its importance as a key intermediate in medicinal chemistry.
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